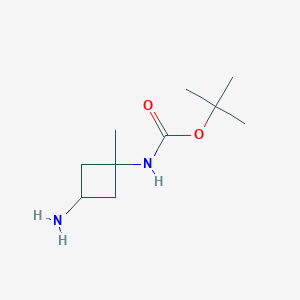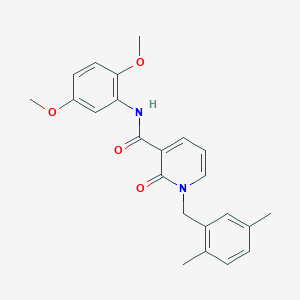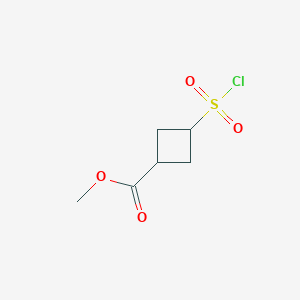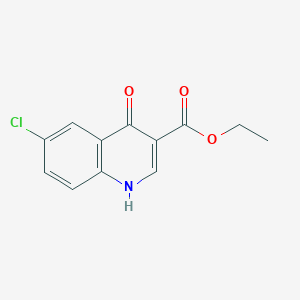
cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
Übersicht
Beschreibung
“Cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1408076-04-9 . It has a molecular weight of 200.28 . The IUPAC name for this compound is tert-butyl ((1s,3s)-3-amino-1-methylcyclobutyl)carbamate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13)/t7-,10+ . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Wirkmechanismus
The mechanism of action of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester is not fully understood. However, it is thought to act as a reversible inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This bond prevents the enzyme from catalyzing its reaction and thus inhibits its activity.
Biochemical and Physiological Effects
Cis-AMCBE has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including proteases and phosphatases. It has also been found to inhibit the activity of several proteins, including G-protein coupled receptors and ion channels. In addition, it has been found to have an effect on the structure and function of several proteins, including those involved in cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
Cis-AMCBE has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize, making it accessible for many laboratories. However, there are some limitations to its use in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it has a relatively short half-life, making it difficult to use in long-term experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester in scientific research. It could be used to study the effects of cyclic carbamate esters on the structure and function of proteins, as well as their effects on cell signaling. It could also be used to study the effects of cyclic carbamate esters on the biochemical and physiological effects of cells. In addition, it could be used to study the effects of cyclic carbamate esters on the activity of enzymes and proteins involved in drug metabolism and drug transport. Finally, it could be used to study the effects of cyclic carbamate esters on the pharmacokinetics and pharmacodynamics of drugs.
Synthesemethoden
Cis-AMCBE can be synthesized using a reaction between 3-amino-1-methyl-cyclobutanol and tert-butyl dicarbamate. In this reaction, the hydroxyl group of the 3-amino-1-methyl-cyclobutanol is replaced by the dicarbamate, forming the cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester product.
Wissenschaftliche Forschungsanwendungen
Cis-AMCBE has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of cyclic carbamate esters on the biochemical and physiological effects of cells. It has also been used to study the effects of cyclic carbamate esters on the structure and function of proteins.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSIQLWXIWQGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140214, DTXSID101144200 | |
| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408074-61-2, 1408076-04-9 | |
| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)



![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2725539.png)

![N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2725543.png)
![(E)-4-(Dimethylamino)-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]but-2-enamide](/img/structure/B2725544.png)




![6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2725551.png)